molecular formula C13H12O2S B3034602 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-46-6

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B3034602
CAS No.: 1954361-46-6
M. Wt: 232.30
InChI Key: DAINLPHWNUNXMR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester: is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.

Mode of Action

It’s known that thiophene derivatives interact with their targets to exert their biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could be affected

Result of Action

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways. This binding can alter the receptor’s conformation and, consequently, its activity, leading to changes in downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By affecting this pathway, this compound can alter cell function and behavior.

Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular processes such as growth, differentiation, and response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .

For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to the compound can lead to cumulative effects on cellular function. For example, continuous treatment with this compound can result in sustained activation or inhibition of specific signaling pathways, leading to long-term changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert beneficial effects, such as modulating specific signaling pathways or enhancing enzyme activity . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction , which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • 5-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 2,3,4-Trisubstituted thiophenes

Uniqueness: 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 5-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-6-9(8-2-3-8)4-5-11(10)16-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAINLPHWNUNXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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